Chemical properties and reactivity of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one
Chemical properties and reactivity of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one
The following technical guide details the chemical properties, reactivity profile, and synthetic utility of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one . This document is structured for researchers in medicinal chemistry and process development, focusing on the molecule's role as a versatile electrophilic scaffold.
[1]
Executive Summary & Structural Architecture
6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one (CAS: 1803587-30-5) is a specialized spirocyclic building block characterized by a high degree of three-dimensional complexity and orthogonal reactivity.[1] It serves as a critical intermediate in the synthesis of spiro-epoxides and covalent inhibitors targeting enzymes like Methionine Aminopeptidase 2 (MetAP2).[1]
Structural Analysis
The molecule features a spiro[2.5]octane skeleton, fusing a strained cyclopropane ring to a six-membered
-
The Spiro Junction (C3): The quaternary spiro-carbon introduces significant steric constraint (the Thorpe-Ingold effect), locking the conformation of the lactone ring and influencing the kinetics of nucleophilic attack.[1]
-
The Electrophile (C6-CH
Br): A primary bromomethyl group positioned to the lactone oxygen.[1] This moiety acts as a potent electrophile for S 2 reactions and a trigger for base-mediated skeletal rearrangements.[1] -
The Warhead (C4=O): The lactone carbonyl is susceptible to ring-opening hydrolysis or aminolysis, providing a secondary site for diversification.[1]
| Feature | Chemical Significance |
| Spiro[2.5] System | Rigidifies the scaffold; improves metabolic stability by blocking |
| 6-membered cyclic ester; stable under neutral conditions but reactive toward strong nucleophiles.[1] | |
| Bromomethyl Group | Primary alkyl halide; high reactivity toward thiols, amines, and intramolecular alkoxides. |
Physicochemical Profile
-
Molecular Formula: C
H BrO [1] -
Predicted LogP: ~1.8 – 2.1 (Moderate lipophilicity suitable for cell permeability)[1]
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF, MeCN) and chlorinated solvents (DCM, CHCl
).[1] Limited solubility in water. -
Stability: Moisture sensitive. The bromomethyl-lactone motif can degrade via hydrolysis or polymerization if exposed to prolonged humidity or strong bases.[1]
Reactivity & Mechanistic Pathways
The reactivity of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one is defined by two competing electrophilic sites: the bromomethyl carbon and the lactone carbonyl .[1]
Pathway A: Direct Nucleophilic Substitution (S 2)
Under neutral or weakly basic conditions, the primary bromide is the preferred site of reaction. Soft nucleophiles (thiols, azides, phosphines) displace the bromide with high efficiency.[1]
-
Protocol Insight: Use a polar aprotic solvent (DMF) and a non-nucleophilic base (DIPEA) to prevent premature lactone opening.[1]
-
Application: Introduction of "warheads" for covalent drugs (e.g., displacing Br with a cysteine-targeting acrylamide derivative).[1]
Pathway B: Base-Mediated Rearrangement (The Payne-Like Cascade)
A unique and powerful transformation occurs when this scaffold is treated with alkoxides (e.g., K
-
Lactone Methanolysis: Methoxide attacks the carbonyl (C4), opening the lactone ring and generating a transient alkoxide at C5/C6.
-
Intramolecular Displacement: The newly formed alkoxide attacks the adjacent bromomethyl group (intramolecular S
2). -
Result: Formation of a tetrahydrofuran or epoxide derivative, often preserving the spiro-cyclopropane motif.
Pathway C: Radical Functionalization
The cyclopropane ring, while strained, is generally stable to standard nucleophiles. However, under radical conditions (e.g., Fe/Cu catalysis), the ring can undergo homo-Michael type additions, expanding the ring system.[1]
Visualization of Reactivity
The following diagram maps the divergent synthetic pathways available to this scaffold.
Caption: Divergent reactivity profiles: Direct substitution (Green) vs. Base-mediated rearrangement to spiro-epoxides (Red).[1]
Synthesis: The Bromolactonization Protocol
The most authoritative method for synthesizing 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one is the Bromolactonization of a spiro-alkene precursor.[1] This ensures the correct regiochemistry and diastereoselectivity.
Synthetic Logic[1]
-
Precursor: 1-(3-butenyl)cyclopropanecarboxylic acid.[1]
-
Reagent: N-Bromosuccinimide (NBS) or Br
. -
Mechanism: The carboxylate attacks the bromonium ion intermediate. According to Baldwin's rules, the 6-exo-tet cyclization is favored over the 7-endo mode, yielding the 6-membered lactone.[1]
Detailed Protocol (Self-Validating)
-
Preparation: Dissolve 1-(3-butenyl)cyclopropanecarboxylic acid (1.0 equiv) in a biphasic mixture of DCM and saturated aqueous NaHCO
(1:1 v/v).-
Why Biphasic? The base remains in the aqueous layer to deprotonate the acid, while the lipophilic NBS reacts at the interface/organic layer, suppressing side reactions.
-
-
Bromination: Cool to 0°C. Add NBS (1.1 equiv) portion-wise over 15 minutes. Protect from light.
-
Reaction: Stir vigorously at 0°C -> RT for 4 hours.
-
Validation: Monitor by TLC. The starting acid (polar) disappears; a less polar spot (lactone) appears.[1]
-
-
Workup: Quench with 10% Na
S O (removes excess bromine). Extract with DCM. Wash with brine, dry over MgSO . -
Purification: Flash chromatography (Hexanes/EtOAc). The lactone is typically a colorless oil or low-melting solid.[1]
Caption: 6-exo-tet Bromolactonization sequence for constructing the spiro-lactone core.
Applications in Drug Discovery
This scaffold is highly valued in the development of Covalent Inhibitors and MetAP2 Antagonists .
MetAP2 Inhibition (Fumagillin Analogs)
The spiro[2.5]octane core mimics the geometric constraints found in Fumagillin (a natural product MetAP2 inhibitor).[1]
-
Mechanism: The reactive epoxide or bromomethyl group alkylates a histidine residue (His231) in the active site of MetAP2.
-
Advantage: The spiro-cyclopropane confers rigidity, improving selectivity and reducing off-target reactivity compared to flexible alkyl halides.[1]
Fragment-Based Drug Discovery (FBDD)
The molecule serves as a "reactive fragment."[1]
-
Covalent Screening: Libraries containing this core are screened against cysteine-rich proteins.[1] The bromomethyl group acts as a "warhead" to identify ligandable pockets.
-
Linker Chemistry: The lactone can be opened to attach linkers for PROTACs (Proteolysis Targeting Chimeras), utilizing the spiro unit as a rigid connector.
References
-
Asymmetric Synthesis of
-Spiro- -lactones via Chiral Sulfide Catalysis. Journal of the American Chemical Society. Link[1] -
Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews. Link[1]
-
Recent Advances in the Synthesis of Spirocyclic
-Lactams and Their Biological Properties. Arkivoc. Link -
PubChem Compound Summary: 5-oxaspiro[2.5]octan-4-one. National Center for Biotechnology Information.[1] Link[1]
-
Reactivity of Spiro-Epoxy-
-Lactones. Journal of Organic Chemistry. Link[1]
